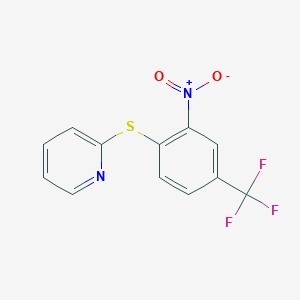

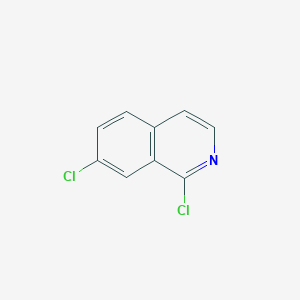

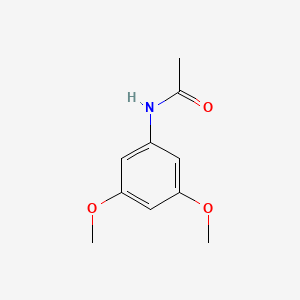

![molecular formula C12H15NO2 B1300228 Spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-amine CAS No. 64179-41-5](/img/structure/B1300228.png)

Spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-amine

Vue d'ensemble

Description

Spiro compounds are a class of organic compounds that have two or more rings that meet at only one atom . The atom at the point where the rings meet is called the spiroatom, usually a quaternary carbon atom . Spiro compounds are named by prefixing the compound with the word ‘spiro’ followed by a pair of numbers in square brackets. These numbers represent the number of atoms in the smallest rings linked by the spiro atom .

Synthesis Analysis

The synthesis of spiro compounds often involves creating the spiroatom and forming the two rings . For example, one study described the synthesis of a set of spiro compounds through a Parham cyclization of 1-bromo-2-(2-bromoethyl)benzene with the mono ketal of cyclohexane-1,3-dione . This reaction led to the formation of the spirocyclic framework .Molecular Structure Analysis

The molecular structure of spiro compounds is characterized by two or more rings that meet at a single atom . This structure is three-dimensional, with the shared sp3-carbon atom positioning the planes of the two rings orthogonally .Chemical Reactions Analysis

The chemical reactions involving spiro compounds can vary widely depending on the specific compound and the conditions . For example, the study mentioned earlier described a reductive amination of a ketone to provide secondary amines, which were then methylated to afford tertiary amines .Physical And Chemical Properties Analysis

The physical and chemical properties of spiro compounds depend on their specific structure . For example, the ChemSpider entries for similar compounds list properties such as molecular formula, average mass, and monoisotopic mass .Applications De Recherche Scientifique

Antioxidant Activities

Recent studies have explored the antioxidant properties of spirocyclic compounds, highlighting their potential in combating oxidative stress linked to various diseases, including cancer, neurodegenerative diseases, and diabetes. Spirocyclic derivatives, including those similar to Spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-amine, have been found to exhibit significant antioxidant activities, as demonstrated in various assays like DPPH, ABTS, and FRAP. These findings suggest their potential application in developing therapeutic agents targeting conditions associated with oxidative stress (Acosta-Quiroga et al., 2021).

Drug Discovery and Development

Spirocyclic scaffolds, including Spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-amine, have shown promise in drug discovery, offering a versatile tool for fine-tuning a molecule’s physicochemical properties. Recent in vivo studies have underscored their application in treating diseases such as neurological disorders, infectious diseases, and cancer, highlighting their significance in medicinal chemistry. The structural complexity of spirocyclic compounds poses synthesis challenges, yet advancements in high-throughput synthesis and computational techniques continue to facilitate their exploration in drug development (Batista et al., 2022).

Enzyme Inhibition

Spiro compounds have been identified as potent enzyme inhibitors, particularly targeting carbohydrate processing enzymes critical in managing various pathological states. Their structural rigidity and the presence of spirofused entities contribute to their efficacy as enzyme inhibitors, making them valuable in therapeutic applications (La Ferla & D’Orazio, 2020).

Photovoltaic Applications

Spirocyclic compounds, including derivatives of Spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-amine, have been explored for their application in photovoltaic devices, particularly as hole-transporting materials (HTMs) in perovskite solar cells. These compounds offer promising alternatives to conventional HTMs like Spiro-OMeTAD, providing advantages in cost, synthesis, and device stability. The exploration of spirocyclic derivatives in this domain reflects the broader potential of these compounds in renewable energy technologies (Reddy et al., 2019).

Sensing and Probing Applications

Spiropyrans and their derivatives, which share structural motifs with Spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-amine, have been utilized in the development of sensors and probes. Leveraging the photochromic properties of spiropyrans, researchers have developed systems capable of detecting a variety of molecules and ions. These applications demonstrate the versatility of spirocyclic compounds in creating responsive materials for environmental monitoring and biomedical diagnostics (Ali et al., 2020).

Orientations Futures

Propriétés

IUPAC Name |

spiro[1,3-benzodioxole-2,1'-cyclohexane]-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c13-9-4-5-10-11(8-9)15-12(14-10)6-2-1-3-7-12/h4-5,8H,1-3,6-7,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGUHEEOHWIVGOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)OC3=C(O2)C=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801244900 | |

| Record name | Spiro[1,3-benzodioxole-2,1′-cyclohexan]-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801244900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

19.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24808758 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

64179-41-5 | |

| Record name | Spiro[1,3-benzodioxole-2,1′-cyclohexan]-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64179-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Spiro[1,3-benzodioxole-2,1′-cyclohexan]-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801244900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | spiro[1,3-dioxaindane-2,1'-cyclohexane]-6-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

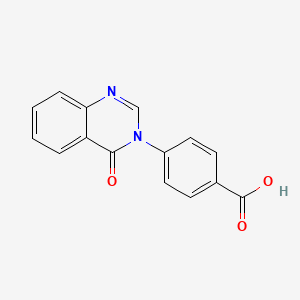

![4-(Imidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B1300155.png)

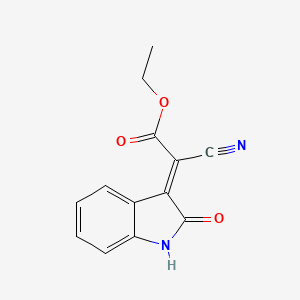

![3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid](/img/structure/B1300174.png)

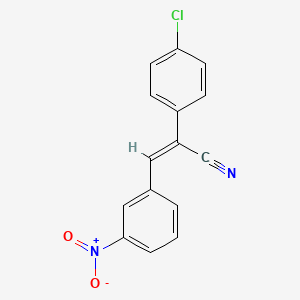

![4-[(5-Methylfuran-2-carbonyl)amino]benzoic acid](/img/structure/B1300180.png)